molecular formula C6H11ClO3S B2770880 5-Oxohexane-1-sulfonyl chloride CAS No. 2172091-53-9

5-Oxohexane-1-sulfonyl chloride

Cat. No. B2770880
CAS RN: 2172091-53-9
M. Wt: 198.66
InChI Key: MUJVBLKOOVZRLG-UHFFFAOYSA-N
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Description

5-Oxohexane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2172091-53-9 . It has a molecular weight of 198.67 .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 5-Oxohexane-1-sulfonyl chloride, can be achieved through various methods. One approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is a simple, safe, and environmentally friendly process . This method can yield diverse sulfonyl chlorides in high yields and is applicable to other substrates such as thiols, disulfides, thioacetates, and xanthates .


Molecular Structure Analysis

The InChI code for 5-Oxohexane-1-sulfonyl chloride is 1S/C6H11ClO3S/c1-6(8)4-2-3-5-11(7,9)10/h2-5H2,1H3 .


Chemical Reactions Analysis

Sulfonyl chlorides, including 5-Oxohexane-1-sulfonyl chloride, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . This reactivity is often utilized in synthesis reactions, but it can also cause problems .

Scientific Research Applications

Ionic Liquid Catalysts

Sulfonyl chloride derivatives have been used to synthesize novel ionic liquids that serve as efficient, homogeneous, and reusable catalysts for the synthesis of complex organic compounds under solvent-free conditions. This application is significant for green chemistry by reducing solvent use and simplifying purification processes (Moosavi-Zare et al., 2013).

Solid-Phase Synthesis

Polymer-supported sulfonyl chloride has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing the versatility of sulfonyl chloride derivatives in facilitating reactions on solid supports. This method is beneficial for high-throughput synthesis and combinatorial chemistry applications (Holte et al., 1998).

Nanosized Catalysts

Research has led to the development of novel nanosized N-sulfonic acid catalysts that promote the synthesis of polyhydroquinoline derivatives via multi-component condensation under solvent-free conditions. These catalysts are noted for their high efficiency and reusability, indicating the potential of sulfonyl chloride derivatives in nanocatalysis (Goli-Jolodar et al., 2016).

Antibacterial Agents

Sulfone derivatives, possibly derived from reactions involving sulfonyl chlorides, have shown promising antibacterial activities against specific bacterial strains, suggesting their potential use in developing new bactericides for agricultural applications (Xu et al., 2012).

Beckmann Rearrangement Catalysts

Sulfonyl chloride functionalized ionic materials have been explored as dual catalysts and media for Beckmann rearrangement, highlighting their role in facilitating efficient and environmentally friendly chemical transformations (Du et al., 2005).

properties

IUPAC Name

5-oxohexane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-6(8)4-2-3-5-11(7,9)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJVBLKOOVZRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxohexane-1-sulfonyl chloride

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